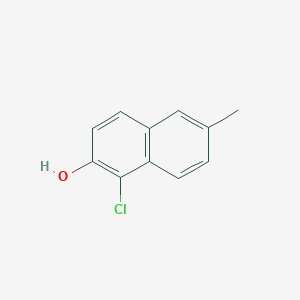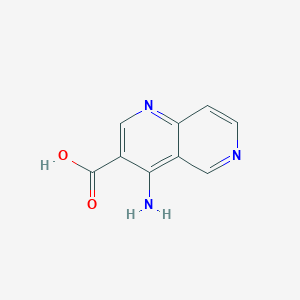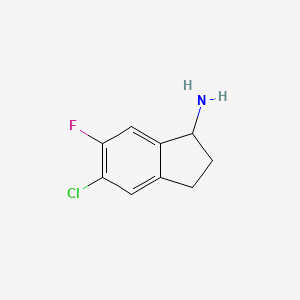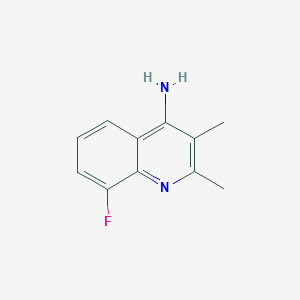![molecular formula C10H8N2O2 B11906768 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol CAS No. 23012-72-8](/img/structure/B11906768.png)
1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon. In this case, the compound features a fused ring system that includes both furan and quinoxaline moieties. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of o-arylalkynylquinoline aldehydes, which undergo a nucleophilic addition/cyclization reaction in the presence of catalysts such as cesium fluoride and trimethyl trifluoromethyl silane . The reaction conditions often include the use of solvents like water and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable catalysts, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学的研究の応用
1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant and radical-scavenging activities.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to stabilize free radicals and prevent oxidative damage to biomolecules . The compound’s structure allows it to interact with and neutralize reactive oxygen species, thereby protecting cells and tissues from oxidative stress.
類似化合物との比較
Similar Compounds
Similar compounds to 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol include other furoquinoline and quinoxaline derivatives, such as:
- 1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide
- 4-methyl-2,3-dihydrofuro[2,3-b]quinolin-6-ol
Uniqueness
What sets this compound apart from similar compounds is its specific ring structure and the presence of the hydroxyl group, which contribute to its unique chemical reactivity and biological activity
特性
CAS番号 |
23012-72-8 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC名 |
1,3-dihydrofuro[3,4-b]quinoxalin-3-ol |
InChI |
InChI=1S/C10H8N2O2/c13-10-9-8(5-14-10)11-6-3-1-2-4-7(6)12-9/h1-4,10,13H,5H2 |
InChIキー |
LOZVTTOKTVNIAQ-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC3=CC=CC=C3N=C2C(O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)










